molecular formula C10H14O B14722372 Deca-2,5-diyn-1-OL CAS No. 13488-11-4

Deca-2,5-diyn-1-OL

Cat. No.: B14722372
CAS No.: 13488-11-4
M. Wt: 150.22 g/mol
InChI Key: DAZHZGDROULXBJ-UHFFFAOYSA-N
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Description

Deca-2,5-diyn-1-OL is an organic compound with the molecular formula C10H14O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the first carbon position. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deca-2,5-diyn-1-OL can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and copper iodide in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using diethyl ether and purified through silica gel filtration .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available materials. The process often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Deca-2,5-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

13488-11-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

deca-2,5-diyn-1-ol

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3

InChI Key

DAZHZGDROULXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC#CCO

Origin of Product

United States

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